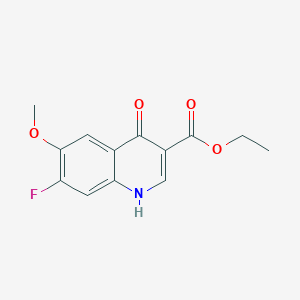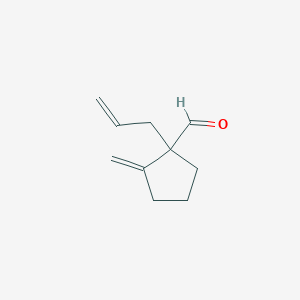
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is an organic compound that belongs to the family of aldehydes. It is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is not well understood. However, it has been suggested that it exerts its antimicrobial activity by inhibiting the growth of microorganisms. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which makes it a potential candidate for the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a strong odor, which can be a problem in some experiments.
Zukünftige Richtungen
For research include exploring its potential as a drug candidate and investigating its mechanism of action.
Synthesemethoden
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) can be synthesized by the reaction of cyclopentanone with acrolein in the presence of a catalyst such as piperidine. The reaction leads to the formation of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has various applications in scientific research. It is commonly used in the synthesis of various organic compounds such as heterocycles, chiral compounds, and natural products. It is also used as a reagent in organic synthesis to introduce the cyclopentane ring into the molecule. Furthermore, it has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
152705-48-1 |
|---|---|
Produktname |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-methylidene-1-prop-2-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8H,1-2,4-7H2 |
InChI-Schlüssel |
VWFBNCLJAWOGEI-UHFFFAOYSA-N |
SMILES |
C=CCC1(CCCC1=C)C=O |
Kanonische SMILES |
C=CCC1(CCCC1=C)C=O |
Synonyme |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



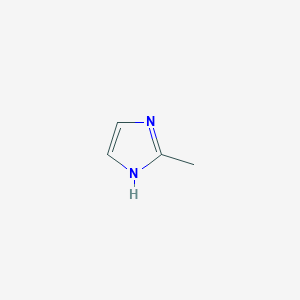
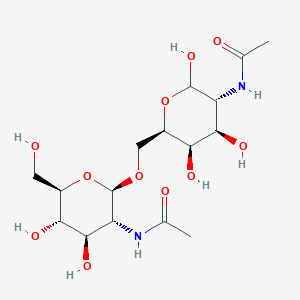
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
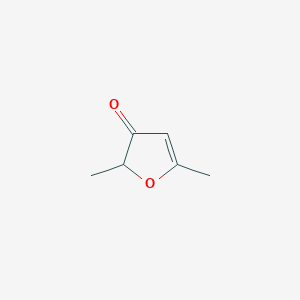
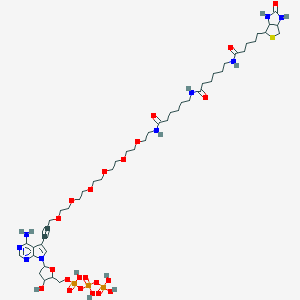
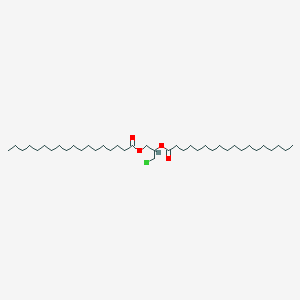
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
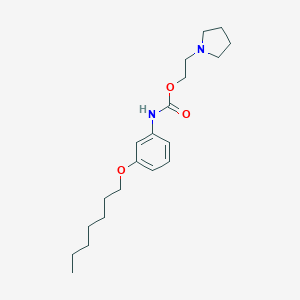


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
